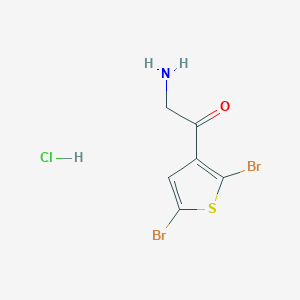

3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminoacetyl-based compounds, such as 3-Aminoacetanilide , are important synthetic intermediates in heterocyclic and aromatic synthesis. These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .

Synthesis Analysis

While specific synthesis methods for “3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride” are not available, aminoacetanilide derivatives like 3-Aminoacetanilide can be prepared by reduction of m-nitroacetanilide .Molecular Structure Analysis

The molecular structure of a compound is determined by various spectroscopic techniques. For instance, compounds like 2-aminothiazole-4-carboxylate Schiff bases were characterized by FTIR and NMR .Chemical Reactions Analysis

Amino acids, which have similar functional groups to the compound , can act as both an acid and a base due to the presence of the amino and carboxyl functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, amino acids can exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science .Applications De Recherche Scientifique

Novel Synthesis Techniques

- Building Blocks for Thiophene Derivatives : A study by Eller and Holzer (2006) reported the first synthesis of 3-acetyl-2-aminothiophenes via a modified Gewald reaction, showcasing the potential of such compounds as building blocks for further chemical synthesis, including thiophene azo dyes and various acetamides (G. Eller & W. Holzer, 2006).

Biosynthesis Pathways

- Thiophene Biosynthesis in Plants : Research into the biosynthesis of thiophenes in Tagetes patula identified acetyl-CoA or closely related compounds as building blocks, providing insight into natural thiophene biosynthesis mechanisms and their potential applications in bioengineering and pharmaceuticals (L. Margl et al., 2001).

Catalysis and Hydrogen Production

- Catalytic Applications : A study demonstrated the synthesis of a complex catalyst from 5-amino-2, 4-dichlorophenol-3, 5-ditertbutylsalisylaldimine-Ni, which significantly increased hydrogen production from sodium borohydride hydrolysis, suggesting applications in clean energy production (D. Kılınç et al., 2017).

Pharmaceutical and Biological Applications

- Antioxidant and Antitumor Activities : A study evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, indicating the potential of thiophene derivatives in medicinal chemistry for developing new therapeutic agents (M. A. El-Moneim et al., 2011).

Environmental Applications

- Photodegradation of Pharmaceuticals : Research on the photodegradation of diclofenac in surface waters highlighted the rapid degradation of thiophene-containing pharmaceuticals in natural light, suggesting implications for environmental remediation and the fate of pharmaceuticals in aquatic environments (H. Buser et al., 1998).

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, 4-Aminophenol has hazard statements H302, H315, H319, H335 indicating it is harmful if swallowed or if inhaled, may cause an allergic skin reaction, suspected of causing genetic defects, may cause damage to organs (Kidney) through prolonged or repeated exposure .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-(2,5-dibromothiophen-3-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NOS.ClH/c7-5-1-3(4(10)2-9)6(8)11-5;/h1H,2,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHBKJXHUMFCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CN)Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)

![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)

![2-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2980672.png)

![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)